molecular formula C12H15NO3S B2586272 (2E)-N-[(3-hydroxyoxolan-3-yl)methyl]-3-(thiophen-3-yl)prop-2-enamide CAS No. 2097939-65-4

(2E)-N-[(3-hydroxyoxolan-3-yl)methyl]-3-(thiophen-3-yl)prop-2-enamide

Cat. No.: B2586272
CAS No.: 2097939-65-4
M. Wt: 253.32
InChI Key: NDTKFHKYQJVVFZ-OWOJBTEDSA-N
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Description

(2E)-N-[(3-hydroxyoxolan-3-yl)methyl]-3-(thiophen-3-yl)prop-2-enamide is a synthetic organic compound characterized by the presence of a thiophene ring, a hydroxyoxolane moiety, and an enamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[(3-hydroxyoxolan-3-yl)methyl]-3-(thiophen-3-yl)prop-2-enamide typically involves the following steps:

    Formation of the hydroxyoxolane moiety: This can be achieved through the reaction of an appropriate diol with an epoxide under acidic or basic conditions.

    Introduction of the thiophene ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Formation of the enamide: The final step involves the condensation of the hydroxyoxolane derivative with an appropriate amide precursor under dehydrating conditions, such as using a carbodiimide reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the enamide functional group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as alkoxides, amines, or thiols can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (2E)-N-[(3-hydroxyoxolan-3-yl)methyl]-3-(thiophen-3-yl)prop-2-enamide can serve as a versatile intermediate for the construction of more complex molecules. Its functional groups allow for further derivatization and modification.

Biology

The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its structure suggests potential interactions with biological targets, which can be explored through in vitro and in vivo studies.

Medicine

In medicinal chemistry, this compound could be investigated for its therapeutic potential. Its unique structure may offer advantages in terms of selectivity and efficacy for certain medical conditions.

Industry

In materials science, the compound’s properties can be harnessed for the development of new materials with specific characteristics, such as conductivity, stability, or reactivity.

Mechanism of Action

The mechanism by which (2E)-N-[(3-hydroxyoxolan-3-yl)methyl]-3-(thiophen-3-yl)prop-2-enamide exerts its effects depends on its interaction with molecular targets. The thiophene ring and enamide functional group may interact with enzymes, receptors, or other proteins, modulating their activity. The hydroxyoxolane moiety can enhance the compound’s solubility and bioavailability, facilitating its action.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-[(3-hydroxyoxolan-3-yl)methyl]-3-(furan-3-yl)prop-2-enamide: Similar structure but with a furan ring instead of a thiophene ring.

    (2E)-N-[(3-hydroxyoxolan-3-yl)methyl]-3-(pyridin-3-yl)prop-2-enamide: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in (2E)-N-[(3-hydroxyoxolan-3-yl)methyl]-3-(thiophen-3-yl)prop-2-enamide imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from its analogs with different heterocyclic rings.

Properties

IUPAC Name

(E)-N-[(3-hydroxyoxolan-3-yl)methyl]-3-thiophen-3-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3S/c14-11(2-1-10-3-6-17-7-10)13-8-12(15)4-5-16-9-12/h1-3,6-7,15H,4-5,8-9H2,(H,13,14)/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDTKFHKYQJVVFZ-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CNC(=O)C=CC2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCC1(CNC(=O)/C=C/C2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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